

1-Aminohomopiperidine and its derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Aminohomopiperidine**
Cat. No.: **B121769**

[Get Quote](#)

An In-depth Technical Guide to **1-Aminohomopiperidine** and its Derivatives

Abstract

The azepane (homopiperidine) scaffold is a seven-membered nitrogen heterocycle recognized for its significant role in medicinal chemistry, forming the core of numerous FDA-approved drugs.^[1] Its non-planar and flexible conformation provides a unique structural advantage in the design of therapeutic agents with high potency and selectivity.^[2] This guide focuses on a specific, functionalized variant: **1-aminohomopiperidine** (also known as N-amino-azepane or 1-amino-hexamethyleneimine). While less explored than its six-membered counterpart, 1-aminopiperidine, the **1-aminohomopiperidine** core represents a promising, sp³-rich building block for drug discovery.^[3] The presence of a reactive N-amino group on the conformationally versatile azepane ring offers a powerful handle for chemical diversification. This document provides a comprehensive technical overview of the synthesis, derivatization, and potential applications of **1-aminohomopiperidine**, aimed at researchers and drug development professionals seeking to leverage novel chemical matter in their discovery programs.

The Azepane Scaffold: A Privileged Structure in Drug Discovery

The azepane ring system is a cornerstone of modern pharmacology. Its derivatives have demonstrated a vast range of biological activities, leading to their use in treatments for cancer, microbial infections, and Alzheimer's disease.^{[1][4]} Unlike flat aromatic systems, the saturated, three-dimensional nature of the azepane scaffold allows for more precise and complex interactions with biological targets, often leading to improved selectivity and reduced off-target

effects.^[2] More than 20 FDA-approved drugs incorporate this motif, underscoring its therapeutic importance and validating it as a privileged scaffold in pharmaceutical development.^[1] The introduction of an amino group directly onto the ring nitrogen to form **1-aminohomopiperidine** creates a cyclic hydrazine, a functional group that serves as both a versatile synthetic intermediate and a potential pharmacophore.

Physicochemical Properties of the Homopiperidine Core

Understanding the properties of the parent scaffold, homopiperidine (hexamethyleneimine), is essential before exploring its derivatives.

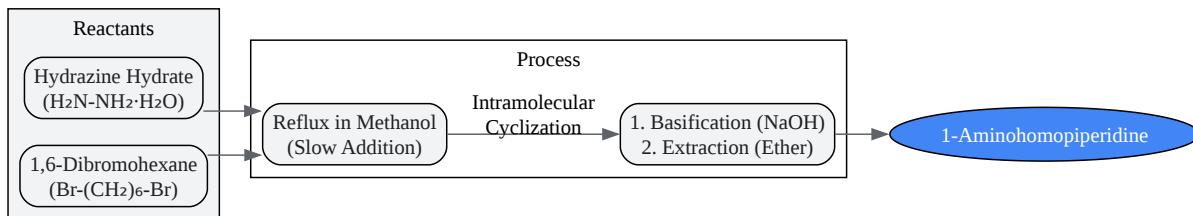
Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₃ N	[5][6]
Molecular Weight	99.17 g/mol	[5][6]
Appearance	Clear, colorless to light yellow liquid	[6]
Boiling Point	138 °C (at 749 mm Hg)	[5][7]
Density	~0.88 g/mL at 25 °C	[5][7]
pKa	11.07 (25 °C)	[6][7]
Solubility	Soluble in water	[6]

Synthesis of the 1-Aminohomopiperidine Scaffold

While direct literature on the synthesis of **1-aminohomopiperidine** is sparse, established protocols for its lower homologue, 1-aminopiperidine, and general methods for cyclic hydrazine formation provide robust and logical synthetic blueprints.

Rationale for Synthetic Strategy

The primary challenge in synthesizing N-amino heterocycles is the controlled formation of the N-N bond. The two most chemically intuitive and validated approaches involve either N-


amination of the pre-formed heterocycle or cyclization of a linear precursor containing a hydrazine moiety.

Proposed Synthetic Protocol 1: Cyclization of a Dihaloalkane with Hydrazine

This is one of the most direct methods, analogous to well-established procedures for 1-aminopiperidine.^[8] The causality is straightforward: hydrazine acts as a dinucleophile, reacting with a linear 1,6-dihalohexane. The intramolecular cyclization is favored under dilute conditions to minimize polymerization.

Experimental Protocol:

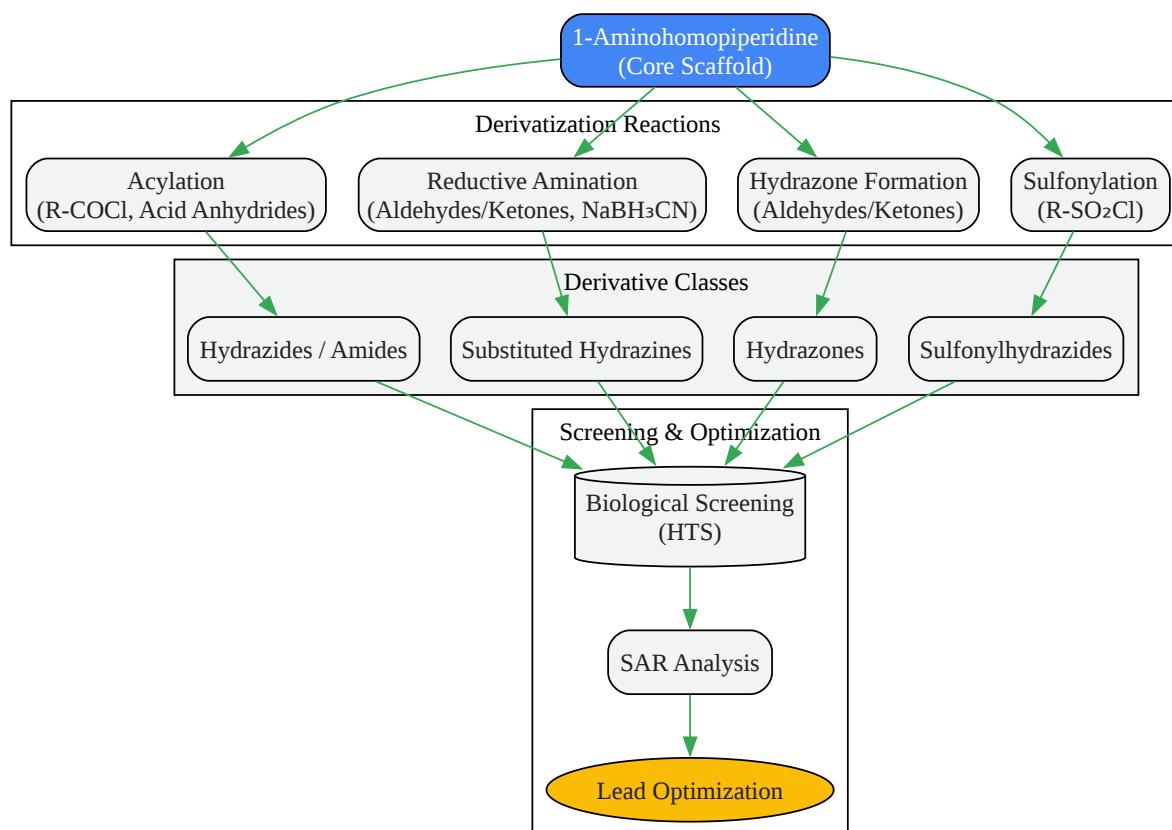
- **Setup:** In a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve hydrazine hydrate (e.g., 3 molar equivalents) in a suitable solvent like methanol.
- **Reaction:** Heat the hydrazine solution to reflux. Add a solution of 1,6-dibromohexane (1 molar equivalent) in methanol dropwise from the dropping funnel over several hours. The slow addition is critical to favor intramolecular cyclization over intermolecular polymerization.
- **Work-up:** After the addition is complete, continue refluxing for 24 hours. Cool the reaction mixture and remove the methanol under reduced pressure.
- **Isolation:** Basify the residue with a strong base solution (e.g., 40% NaOH) to deprotonate the resulting hydrobromide salt and liberate the free amine.
- **Extraction & Purification:** Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield crude **1-aminohomopiperidine**. The product can be further purified by vacuum distillation.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1-Aminohomopiperidine** via cyclization.

Proposed Synthetic Protocol 2: Direct N-Amination of Homopiperidine

This approach leverages the commercially available homopiperidine (hexamethyleneimine) ring. The key is the selection of an aminating agent. Hydroxylamine-O-sulfonic acid (HOS) is a proven reagent for this transformation with piperidine.[9]


Experimental Protocol:

- Setup: Prepare a concentrated aqueous alkaline solution of homopiperidine (e.g., 2-3 molar equivalents) and a base like sodium hydroxide in a reaction vessel. The use of excess amine is crucial to maximize the yield of the desired product and minimize side reactions.
- Amination: While maintaining the reaction temperature (e.g., 35-45 °C), slowly add a freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid (HOS) (1 molar equivalent) over 2-3 hours.[9] Careful temperature control is necessary to manage the exothermicity of the reaction.
- Reaction Completion: After the addition, continue stirring the mixture for several hours to ensure the reaction goes to completion.
- Isolation and Purification: Isolate the **1-aminohomopiperidine** product through extraction with an organic solvent, followed by drying and purification via vacuum distillation, similar to

the method described above.

Derivatization Strategies for Drug Discovery

The synthetic value of **1-aminohomopiperidine** lies in the reactivity of its N-amino group, which provides a versatile anchor point for building molecular diversity. The goal of derivatization is to systematically modify the core scaffold to explore the Structure-Activity Relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for derivatization and screening of **1-aminohomopiperidine**.

Acylation to Form Hydrazides

Reacting **1-aminohomopiperidine** with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) yields stable hydrazide derivatives. This is a fundamental reaction for library synthesis. The resulting amide bond is metabolically robust, and the R-group introduced can be varied widely to probe interactions with target proteins.

Reductive Amination

The N-amino group can undergo reductive amination with a wide range of aldehydes and ketones.^[10] This reaction, typically mediated by a mild reducing agent like sodium cyanoborohydride (NaBH_3CN), forms a new C-N bond, yielding 1,1-disubstituted hydrazine derivatives. This strategy is highly effective for adding diverse and complex side chains to the scaffold.

Hydrazone Formation

Condensation with aldehydes or ketones under acidic or basic conditions forms hydrazone derivatives.^[11] The resulting C=N double bond can be a key pharmacophoric element, or it can serve as an intermediate for further reactions, such as reduction to a substituted hydrazine.

Potential Applications in Medicinal Chemistry

The therapeutic potential of **1-aminohomopiperidine** derivatives can be inferred from the established biological activities of related azepane and cyclic hydrazine compounds.

- **Anticancer Agents:** Numerous azepane-containing molecules exhibit potent anticancer activity.^{[1][12]} By using **1-aminohomopiperidine** as a scaffold, novel derivatives can be designed to target kinases, protein-protein interactions, or other pathways implicated in cancer.
- **CNS Disorders:** The conformational flexibility of the azepane ring is particularly advantageous for designing ligands for central nervous system (CNS) receptors.^[2] Azepine derivatives are used as antipsychotics and antidepressants, and **1-aminohomopiperidine** derivatives could be explored for activity against targets like dopamine or serotonin receptors.

- **Antimicrobial Agents:** There is a continuous need for new antimicrobial agents with novel mechanisms of action. The azepane core is a viable starting point for the development of new antibacterial or antifungal compounds.[1]
- **Enzyme Inhibitors:** The cyclic hydrazine motif can interact with the active sites of various enzymes. For instance, 1-aminopiperidine is a building block for CB1 cannabinoid receptor ligands. Derivatives of **1-aminohomopiperidine** could be screened against enzyme classes such as proteases, kinases, or metabolic enzymes like α -glucosidase, where other azepane derivatives have shown activity.[1]

Conclusion and Future Outlook

1-Aminohomopiperidine is a synthetically accessible and highly versatile chemical scaffold that combines the proven pharmacological advantages of the azepane ring with the reactive potential of an N-amino group. While it remains a relatively underexplored building block, the clear synthetic pathways, based on robust and analogous chemical reactions, make it an attractive starting point for generating novel chemical libraries. The extensive precedent for bioactivity among azepane derivatives provides a strong rationale for investigating **1-aminohomopiperidine**-based compounds in a wide range of therapeutic areas. Future research should focus on the efficient, scalable synthesis of the core and the systematic exploration of its derivatives to unlock their full potential in the ongoing quest for new and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jopir.in [jopir.in]
- 3. Readily accessible sp³-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. Hexamethyleneimine | 111-49-9 [chemicalbook.com]
- 6. Cas 111-49-9, Hexamethyleneimine | lookchem [lookchem.com]
- 7. 111-49-9 CAS MSDS (Hexamethyleneimine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 1-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 9. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Aminohomopiperidine and its derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b121769#1-aminohomopiperidine-and-its-derivatives\]](https://www.benchchem.com/product/b121769#1-aminohomopiperidine-and-its-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com